molecular formula C5H8O3 B1604307 Glycidyl acetate, (S)- CAS No. 65031-95-0

Glycidyl acetate, (S)-

Cat. No. B1604307
CAS RN: 65031-95-0
M. Wt: 116.11 g/mol
InChI Key: JKXONPYJVWEAEL-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of Glycidyl acetate, (S)- is characterized by a molecular formula of C5H8O3 . The average mass is 116.115 Da and the monoisotopic mass is 116.047340 Da .


Chemical Reactions Analysis

Glycidyl acetates undergo interesting chemical transformations when treated with certain reagents. For example, treatment with telluride ion results in the production of allylic alcohols through deoxygenation-deacetylation reactions, revealing its potential in organic synthesis.


Physical And Chemical Properties Analysis

Glycidyl acetate, (S)- is a colorless, liquid substance that is soluble in water. It has a slightly sweet odor. The materials obtained have different physicochemical properties depending upon the nucleophiles utilized .

Scientific Research Applications

Enzymatic Resolution and Synthesis

Glycidyl acetate can be prepared enantioselectively from glycidyl butyrate via sequential enzymatic resolution using porcine pancreas lipase. This process involves forming (R)-glycidol through transesterification, followed by its selective transesterification to glycidyl acetate. This method significantly improves the enantiomeric excess of glycidyl acetate, indicating its potential in producing enantiopure compounds for various applications (Straathof et al., 1995).

Gene Therapy Applications

Glycidyl acetate-based polymers, particularly poly(glycidyl methacrylate) (PGEA), have shown promising applications in gene therapy. These polymers have good biocompatibility and high transfection efficiency. Star-shaped vectors derived from PGEA have been developed for therapeutic pDNA vectors, offering improved performance due to their pH responsivity and degradation properties in acidic environments like endosomes (Yang et al., 2015).

Chemical Reactions and Transformations

Glycidyl acetates undergo interesting chemical transformations when treated with certain reagents. For example, treatment with telluride ion results in the production of allylic alcohols through deoxygenation-deacetylation reactions, revealing its potential in organic synthesis (Dittmer et al., 1994).

Polymer Chemistry

Glycidyl acetate plays a significant role in polymer chemistry. It is used in the synthesis of various copolymers, demonstrating unique reactions and degradation properties. For instance, its copolymers with glycidyl methacrylate have been studied for their thermal degradation, revealing new insights into polymer degradation mechanisms (Piracha et al., 1996).

Safety And Hazards

Glycidyl acetate is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified under flammable liquids, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the central nervous system (CNS) .

properties

IUPAC Name

[(2S)-oxiran-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c1-4(6)7-2-5-3-8-5/h5H,2-3H2,1H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKXONPYJVWEAEL-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glycidyl acetate, (S)-

CAS RN

65031-95-0
Record name Glycidyl acetate, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065031950
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GLYCIDYL ACETATE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63G51G7FHE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Glycidyl acetate, (S)-
Reactant of Route 2
Reactant of Route 2
Glycidyl acetate, (S)-
Reactant of Route 3
Reactant of Route 3
Glycidyl acetate, (S)-
Reactant of Route 4
Reactant of Route 4
Glycidyl acetate, (S)-
Reactant of Route 5
Reactant of Route 5
Glycidyl acetate, (S)-
Reactant of Route 6
Glycidyl acetate, (S)-

Citations

For This Compound
4
Citations
AA Martin, U Offhauss, J Wagner - Chirality, 1993 - Wiley Online Library
Both hitherto unknown (+)‐(R)‐ and (−)‐(S)‐thioglycidyl esters, (R)‐(2) and (S)‐(2), have been synthesized with different high enantiomeric excesses (ee) by two routes from the …
Number of citations: 3 onlinelibrary.wiley.com
AJJ Straathof, JLL Rakels, JBA Van Tol… - Enzyme and microbial …, 1995 - Elsevier
Glycidyl acetate may be prepared enantioselectively from glycidyl butyrate by sequential enzymatic resolution. First, porcine pancreas lipase selectively forms (R)-glycidol by …
Number of citations: 15 www.sciencedirect.com
M Jamróz-Piegza, A Utrata-Wesołek, B Trzebicka… - European polymer …, 2006 - Elsevier
The results concerning a new class of thermosensitive polymers based on modified poly(2,3-epoxypropanol-1) – the polyglycidol are presented. Thermo-responsive water-soluble poly(…
Number of citations: 48 www.sciencedirect.com
M Bochenek, N Oleszko-Torbus, W Wałach… - Polymer …, 2020 - Taylor & Francis
Modern medicine has undoubtedly achieved enormous progress in applying various polymer-based materials for specific applications. Despite this, there is still a need to create systems…
Number of citations: 12 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.